Molsidomine Molsidomine Molsidomine is an orally active, long-acting vasodilator, which belongs to the class of medications known as syndnones. Interestingly, it is being studied as being a preventive measure in cerebral infarction.
A morpholinyl sydnone imine ethyl ester, having a nitrogen in place of the keto oxygen. It acts as NITRIC OXIDE DONORS and is a vasodilator that has been used in ANGINA PECTORIS.
Brand Name: Vulcanchem
CAS No.: 25717-80-0
VCID: VC0535960
InChI: InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3
SMILES: CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]
Molecular Formula: C9H14N4O4
Molecular Weight: 242.23 g/mol

Molsidomine

CAS No.: 25717-80-0

Cat. No.: VC0535960

Molecular Formula: C9H14N4O4

Molecular Weight: 242.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Molsidomine - 25717-80-0

Specification

CAS No. 25717-80-0
Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol
IUPAC Name (1Z)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate
Standard InChI InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3
Standard InChI Key XLFWDASMENKTKL-UHFFFAOYSA-N
Isomeric SMILES CCO/C(=N\C1=C[N+](=NO1)N2CCOCC2)/[O-]
SMILES CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]
Canonical SMILES CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]
Appearance Solid powder
Boiling Point 266 to 368
Melting Point 156
140.5 °C

Introduction

Chemical and Pharmacological Profile

Chemical Structure and Metabolism

Molsidomine (C₉H₁₄N₄O₄) is a morpholine derivative with a molecular weight of 242.24 g/mol . As a prodrug, it undergoes hepatic conversion to its active metabolite, linsidomine (SIN-1), which spontaneously decomposes into SIN-1A, releasing nitric oxide (NO) . This biotransformation cascade ensures sustained NO availability, distinguishing it from direct NO donors like nitroglycerin.

Key Metabolic Pathway:

  • Hepatic Hydrolysis: Molsidomine → Linsidomine (SIN-1)

  • Non-Enzymatic Decay: SIN-1 → SIN-1A + NO

Mechanism of Action

Nitric Oxide-Mediated Vasodilation

Molsidomine’s vasodilatory effects arise from NO activation of soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This cascade reduces intracellular calcium, inducing relaxation . Unlike nitroglycerin, molsidomine’s activity is cysteine-independent, circumventing thiol depletion-associated tolerance .

Comparative Pharmacology

FeatureMolsidomineNitroglycerin
Tolerance DevelopmentMinimal Significant
Cysteine DependencyNo Yes
Duration of Action4–6 hours 1–2 hours

Pharmacokinetics

Absorption and Distribution

  • Absorption: Oral bioavailability exceeds 90%, with peak plasma concentrations (Cₘₐₓ) achieved in 1–2 hours .

  • Volume of Distribution: 98 L, indicating extensive tissue penetration .

  • Protein Binding: Negligible, facilitating rapid onset .

Metabolism and Excretion

  • Metabolism: Hepatic hydrolysis to SIN-1, followed by non-enzymatic NO release .

  • Excretion: Renal (95% as metabolites); <2% unchanged drug .

Clinical Applications

Angina Pectoris

In a landmark double-blind trial (n=14), molsidomine (2 mg TID) reduced weekly angina episodes by 58% and nitroglycerin use by 72% versus placebo (p<0.01) . Exercise tolerance improved by 34%, with effects persisting for 6 hours post-dose .

Chronic Heart Failure

A hemodynamic study (n=23) demonstrated:

  • Pulmonary Artery Pressure: Reduced by 18% (p<0.05)

  • Cardiac Output: Increased by 12% (p<0.01)

Pulmonary Hypertension

Molsidomine lowers pulmonary vascular resistance by 22–25% in dose-dependent fashion (2–4 mg), making it adjunctive therapy for WHO Group I pulmonary hypertension .

Emerging Therapeutic Applications

Neuroprotection in Chemotherapy-Induced Neuropathy

A 2024 preclinical study revealed molsidomine’s efficacy in preventing vincristine-induced peripheral neuropathy (VIPN) :

Key Findings:

  • Axonopathy Reduction: 67% in sensory neurons (p<0.001)

  • Mechanical Hypersensitivity: Attenuated by 54% in rat models (p<0.01)

  • Mechanism: sGC activation → cGMP-mediated axonal protection

Implications: First evidence of molsidomine’s neuroprotective potential, supporting clinical trials in oncology patients .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator